2-Amino-2-phenylpropanoic acid

Phenylketonuria model Enzyme inhibition In vivo toxicology

2-Amino-2-phenylpropanoic acid, also designated α-methylphenylalanine (α-MePhe) or 2-phenylalanine, is a synthetic, non-proteinogenic α,α-disubstituted amino acid (molecular formula C₉H₁₁NO₂; MW 165.19 g/mol). It exists as a racemic mixture (DL-form, CAS 6945-32-0) or as individual enantiomers (S-form CAS 13398-26-0; R-form CAS 29738-09-8).

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 6945-32-0
Cat. No. B1345094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-phenylpropanoic acid
CAS6945-32-0
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(=O)O)N
InChIInChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)
InChIKeyHTCSFFGLRQDZDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-phenylpropanoic acid (CAS 6945-32-0): A Quaternary α,α-Disubstituted Amino Acid for PKU Modeling and Peptide Stabilization


2-Amino-2-phenylpropanoic acid, also designated α-methylphenylalanine (α-MePhe) or 2-phenylalanine, is a synthetic, non-proteinogenic α,α-disubstituted amino acid (molecular formula C₉H₁₁NO₂; MW 165.19 g/mol) [1]. It exists as a racemic mixture (DL-form, CAS 6945-32-0) or as individual enantiomers (S-form CAS 13398-26-0; R-form CAS 29738-09-8). The quaternary α-carbon—bearing a methyl, amino, carboxyl, and phenyl group—distinguishes it from canonical phenylalanine (which has a tertiary α-carbon) and imparts resistance to racemization and proteolytic degradation [2]. Originally developed as an inhibitor of phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH) for establishing animal models of hyperphenylalaninemia/phenylketonuria (PKU), α-MePhe is now applied as a chiral building block in peptide synthesis and peptidomimetic drug design where enhanced metabolic stability is required [3].

Why 2-Amino-2-phenylpropanoic acid Cannot Be Replaced by L-Phenylalanine or Simple Analogs in Specialized Research Applications


Although 2-amino-2-phenylpropanoic acid shares a phenyl ring and α-amino acid backbone with L-phenylalanine (L-Phe), substitution fails for three critical reasons. First, α-MePhe is a mechanism-based, dual inhibitor of phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH)—enzymes for which L-Phe is a substrate, not an inhibitor [1]. Second, the quaternary α-carbon of α-MePhe eliminates the abstractable α-proton present in L-Phe, conferring resistance to base-catalyzed racemization during solid-phase peptide synthesis and to proteolytic cleavage in vivo [2]. Third, α-MePhe induces sustained hyperphenylalaninemia in vivo with a favorable toxicity profile, whereas the alternative PAH inhibitor p-chlorophenylalanine (PCPA) causes 30–60% mortality and substantial growth retardation in developing rats [3]. These properties cannot be replicated by L-Phe, D-Phe, or PCPA, making α-MePhe uniquely suited for PKU modeling and the construction of metabolically stable peptide therapeutics.

Quantitative Differentiation Evidence for 2-Amino-2-phenylpropanoic acid vs. Closest Comparators


In Vivo Phenylalanine Hydroxylase Suppression Without Toxicity: α-Methylphenylalanine vs. p-Chlorophenylalanine

α-Methylphenylalanine (α-MePhe) achieves a 70–75% decrease in hepatic phenylalanine hydroxylase (PAH) activity in rats 18 hours after administration of 24 μmol per 10 g body weight, with or without 52 μmol phenylalanine co-administration, without causing mortality, growth deficit, or cataracts [1]. In head-to-head comparison under identical chronic treatment conditions in developing rats, the alternative PAH inhibitor p-chlorophenylalanine (PCPA) produced a comparable PAH suppression and plasma phenylalanine elevation but resulted in 30–60% mortality and a 27–52% decrease in body weight [1]. Plasma phenylalanine concentrations in α-MePhe-treated rats exhibited at least a 20–40-fold increase during 50% of each of the first 18 days of life and remained 30-fold elevated after weaning [1].

Phenylketonuria model Enzyme inhibition In vivo toxicology

Acute In Vivo PAH Inhibition Kinetics in Newborn Mice

In newborn mice, a single administration of α-methylphenylalanine inhibited 65–70% of hepatic phenylalanine hydroxylase activity within 12 hours, with maximal suppression persisting for 24 hours or longer; decreased enzyme activity was maintained by daily administrations [1]. This rapid onset and sustained duration of action is critical for protocols requiring consistent hyperphenylalaninemia throughout the early postnatal period.

Pharmacodynamics Neonatal model Enzyme kinetics

Tyrosine Hydroxylase Inhibition and Catecholamine Depletion

α-Methylphenylalanine (α-MePhe) is a dual inhibitor: it suppresses tyrosine hydroxylase (TH), preventing the conversion of tyrosine to L-DOPA and resulting in depletion of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), while also inhibiting PAH [1]. This dual mechanism is unique among simple phenylalanine analogs: L-phenylalanine is a substrate, not an inhibitor, of TH; PCPA inhibits tryptophan hydroxylase and PAH but not TH. The TH inhibition by α-MePhe was demonstrated by Torchiana et al. (1970) who showed that the compound produces metaraminol as an active metabolite contributing to catecholamine release [1].

Catecholamine depletion Neurochemistry Dual enzyme inhibition

Resistance to Proteolytic Degradation Conferred by Quaternary α-Carbon

As an α,α-disubstituted (quaternary) amino acid, 2-amino-2-phenylpropanoic acid lacks the abstractable α-proton present in L-phenylalanine (a tertiary α-amino acid). This structural feature confers resistance to base-catalyzed racemization during solid-phase peptide synthesis and to proteolytic degradation in biological milieus [1]. The general principle is well-established: α,α-dialkyl amino acids such as α-aminoisobutyric acid (Aib) enhance protease resistance—for example, Aib incorporation at P1′ positions yielded a 19-fold increase in resistance compared to non-Aib peptides [2]. The patent literature explicitly claims α-methyl-functionalized amino acids, including α-methylphenylalanine, for constructing protease-resistant peptide therapeutics, citing their direct incorporation during standard SPPS [3].

Peptide stability Protease resistance Peptidomimetic design

Chiral Purity and Enantiomeric Specification for Asymmetric Synthesis

2-Amino-2-phenylpropanoic acid is commercially available as both the racemic DL-mixture (CAS 6945-32-0) and as optically pure enantiomers: (S)-form (CAS 13398-26-0) and (R)-form (CAS 29738-09-8), typically at ≥95% purity [1]. The (S)-enantiomer is the biologically active form for enzyme inhibition and is employed as a chiral auxiliary and building block in asymmetric synthesis [2]. By contrast, L-phenylalanine (CAS 63-91-2) is naturally available only as the S-enantiomer and cannot provide the quaternary architecture, while D-phenylalanine (CAS 673-06-3) offers stereochemical complementarity but lacks the α-methyl group required for protease resistance and PAH inhibition.

Chiral building block Enantiomeric purity Asymmetric catalysis

Absence of Direct Cytotoxicity in Neural Cells Compared to p-Chlorophenylalanine

In mouse neuroblastoma cell cultures, α-methylphenylalanine did not exert direct toxic effects: cell growth was unaffected and brain polyribosome profiles remained normal following in vivo administration [1]. In contrast, p-chlorophenylalanine (PCPA) inhibited cell growth, was cytotoxic to neuroblastoma cells, and increased monoribosomes by 42% in vivo—indicating disruption of protein synthesis machinery [1]. This differential cytotoxicity is critical for neurodevelopmental studies where the pharmacological agent must not independently perturb brain protein synthesis.

Neuroblastoma Cytotoxicity PKU model validation

Evidence-Backed Research and Industrial Applications for 2-Amino-2-phenylpropanoic acid (CAS 6945-32-0)


Non-Toxic Chronic Hyperphenylalaninemia Model for Developmental PKU Research

α-Methylphenylalanine is the standard agent for establishing sustained hyperphenylalaninemia in neonatal and developing rodents without the confounding toxicity of alternative inhibitors. The 70–75% suppression of hepatic PAH activity achieved within 18 hours, combined with zero mortality and normal growth—versus 30–60% mortality and 27–52% weight loss with p-chlorophenylalanine—makes α-MePhe uniquely suited for investigating the neurodevelopmental consequences of elevated phenylalanine in PKU [1]. Daily co-administration with phenylalanine maintains 20–40-fold elevated plasma Phe concentrations throughout the critical postnatal period [1].

Dual PAH/TH Inhibition for Catecholamine Depletion Studies

When experimental protocols require simultaneous inhibition of phenylalanine hydroxylase and tyrosine hydroxylase to study combined effects of hyperphenylalaninemia and catecholamine depletion on brain development, α-MePhe is the only amino acid analog that provides this dual mechanism [1]. The TH inhibition prevents tyrosine-to-L-DOPA conversion, depleting dopamine, norepinephrine, and epinephrine, while PAH inhibition elevates systemic phenylalanine—a pharmacological profile not achievable with L-Phe, PCPA, or other simple analogs [1].

Protease-Resistant Peptide Therapeutics Incorporating α-Methylphenylalanine

For peptide drug development programs targeting improved metabolic stability, α-MePhe serves as a quaternary amino acid building block that resists proteolytic degradation and racemization during solid-phase peptide synthesis [1]. The patent literature explicitly claims α-methyl-functionalized amino acids, including α-methylphenylalanine, for constructing long-acting peptide therapeutics with enhanced plasma half-life [2]. The general class of α,α-disubstituted amino acids confers up to 19-fold greater protease resistance compared to non-alkylated peptides, establishing the structural rationale for incorporating α-MePhe into peptide sequences where canonical L-Phe would be rapidly degraded [3].

Chiral Building Block for Asymmetric Synthesis of Bioactive Compounds

The availability of α-MePhe as optically pure (S)-enantiomer (CAS 13398-26-0) and (R)-enantiomer (CAS 29738-09-8) at ≥95% purity enables its use as a chiral auxiliary and stereochemically defined building block in the asymmetric synthesis of pharmaceuticals, peptidomimetics, and other bioactive molecules [1]. The quaternary α-carbon prevents epimerization during coupling reactions, ensuring retention of stereochemical integrity—a critical quality attribute that distinguishes α-MePhe from tertiary α-amino acids for demanding synthetic applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-2-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.